2-azido-N-(2,3-dimethylphenyl)acetamide is a chemical compound with the molecular formula . It consists of 10 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom, giving it a molecular weight of approximately 204.23 g/mol. This compound is classified as an azide derivative and is primarily utilized in organic synthesis and biological applications.
The compound is cataloged under the identifier 1023030-31-0 in various chemical databases, including Benchchem and PubChem. It is categorized as an azido compound, specifically an azidoacetamide, which indicates its functional groups and structural characteristics.
The synthesis of 2-azido-N-(2,3-dimethylphenyl)acetamide involves several key steps:
The molecular structure of 2-azido-N-(2,3-dimethylphenyl)acetamide can be represented as follows:
InChI=1S/C10H12N4O/c1-7-4-3-5-9(8(7)2)13-10(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)CC1=C(C(=CC=C1)N(=O)=O)C(=O)NCCThese representations provide insight into the connectivity and arrangement of atoms within the molecule.
2-azido-N-(2,3-dimethylphenyl)acetamide is known to participate in various chemical reactions:
These reactions highlight the versatility of 2-azido-N-(2,3-dimethylphenyl)acetamide as a synthetic intermediate.
The mechanism of action for 2-azido-N-(2,3-dimethylphenyl)acetamide primarily revolves around its ability to participate in click chemistry. In this process:
The formation of triazoles is significant due to their applications in medicinal chemistry and materials science.
The compound's stability can be influenced by environmental factors; thus, it should be handled with care due to potential hazards associated with organic azides .
2-azido-N-(2,3-dimethylphenyl)acetamide has several significant applications:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8